![molecular formula C7H4N2O2S B1618876 3-Nitrothieno[2,3-c]pyridine CAS No. 28783-28-0](/img/structure/B1618876.png)
3-Nitrothieno[2,3-c]pyridine
Overview
Description
Synthesis Analysis
The synthesis of thieno[2,3-b]pyridines has been explored in various studies . For instance, Leung et al. developed a practical synthesis of cycloalkylthienopyridine-2-carboxamides starting from cycloalkanones, methyl formate, 2-cyanoethanethioamide, followed by the reaction of 2-thioxopyridine-3-carbonitrile intermediate with N-aryl-2-bromoacetamides .Molecular Structure Analysis
The 3-Nitrothieno[2,3-c]pyridine molecule contains a total of 17 bond(s). There are 13 non-H bond(s), 12 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 nitro group(s) (aromatic), 1 Thiophene(s), and 1 Pyridine(s) .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained (77 % yield). With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Scientific Research Applications
Development of GRK2 Inhibitors
The thieno[2,3-c]pyridine scaffold is used in the synthesis of G protein-coupled receptor kinase 2 (GRK2) inhibitors . The thieno[2,3-c]pyridine derivatives serve as starting points for future drug discovery programs . In the search for inhibitors of the GRK2 kinase, a hit compound bearing the thieno[2,3-c]pyridine moiety was identified .
Antibacterial Agents
Thieno[2,3-b]pyridine derivatives have shown significant growth inhibition activity against both Gram-positive and Gram-negative bacteria . Some of these compounds have shown promising inhibition activity against methicillin-resistant Staphylococcus aureus (MRSA) .
DNA Gyrase Inhibitors
Some thieno[2,3-b]pyridine derivatives have been found to inhibit Escherichia coli DNA gyrase . These compounds have shown high inhibitory capacity, with IC50 values of 2.26–5.87 µM .
Kinase Inhibitors
The bicyclic thieno[2,3-c]pyridine system has attracted attention as a potential starting point for the development of kinase inhibitors . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .
Drug Discovery
Thieno[2,3-c]pyridine derivatives are frequently used as ATP-mimetic kinase inhibitors . These compounds are used in structure-driven optimization processes to prepare potent and highly ligand efficient inhibitors .
Therapeutic Applications
Thieno[3,2-c]pyridine derivatives have been patented for their therapeutic applications . The specific therapeutic applications are not detailed in the patent abstract .
Mechanism of Action
Target of Action
3-Nitrothieno[2,3-c]pyridine, a derivative of thieno[2,3-c]pyridine, is a small molecule that primarily targets proteins that interact with glycosaminoglycans (GAGs), particularly heparan sulfate . These proteins play crucial roles in various biological processes, including cell signaling, inflammation, and disease progression .
Mode of Action
The compound binds directly to heparin, a type of GAG . This binding inhibits the interaction of leukocytes with endothelial cells under shear flow, a critical step in the inflammatory response . By blocking this interaction, 3-Nitrothieno[2,3-c]pyridine disrupts the recruitment of leukocytes to sites of inflammation .
Biochemical Pathways
The action of 3-Nitrothieno[2,3-c]pyridine affects multiple biochemical pathways. It interferes with the normal function of heparan sulfate, a key component of the extracellular matrix and cell surface that interacts with a variety of protein ligands . This disruption can impact numerous signaling pathways, leading to downstream effects on cellular function and disease progression .
Pharmacokinetics
Its molecular weight of 18019 g/mol suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of protein-GAG interactions by 3-Nitrothieno[2,3-c]pyridine has significant molecular and cellular effects. It reduces inflammation in animal models of delayed-type hypersensitivity (DTH), TNBS-induced colitis, and experimental autoimmune encephalomyelitis (EAE) . These findings suggest that the compound could have potential therapeutic applications in the treatment of inflammatory and autoimmune diseases .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-nitrothieno[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)6-4-12-7-3-8-2-1-5(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBARRPAGIDRLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CS2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345099 | |
Record name | 3-Nitrothieno[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrothieno[2,3-c]pyridine | |
CAS RN |
28783-28-0 | |
Record name | 3-Nitrothieno[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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